Aqueous pKa Reduction of >3 Units Relative to Ethanethiol Confers pH-Dependent Reactivity Advantage in Nucleophilic Displacement
TFET exhibits a measured thiol pKa of 7.5, which is significantly more acidic than the pKa of ethanethiol (10.6) [1]. In a systematic study of thiol reducing substrates for thioltransferase (glutaredoxin)-catalyzed dethiolation, the second-order rate constants (k) for nonenzymatic reactions displayed a linear free energy relationship (log k vs pKa) [1]. The lower pKa of TFET results in a higher proportion of the reactive thiolate species at any given pH below ~10, directly correlating with enhanced nucleophilic displacement rates compared to higher-pKa thiols such as glutathione (pKa 8.7) and 3-mercaptopropionic acid (pKa 10.3) [1].
| Evidence Dimension | Thiol pKa (aqueous solution) |
|---|---|
| Target Compound Data | pKa = 7.5 |
| Comparator Or Baseline | Ethanethiol pKa = 10.6; Glutathione (GSH) pKa = 8.7; 3-Mercaptopropionic acid pKa = 10.3 |
| Quantified Difference | ΔpKa = -3.1 relative to ethanethiol; ΔpKa = -1.2 relative to GSH |
| Conditions | Aqueous buffer; pH-rate profiling in thioltransferase (glutaredoxin) enzymatic and nonenzymatic dethiolation assays with BSA-SSG substrate |
Why This Matters
Procurement selection of TFET over ethanethiol is essential when reactions require significant thiolate nucleophile concentration at near-neutral pH, as the pKa difference corresponds to approximately a 1,000-fold higher thiolate concentration at pH 7.5.
- [1] Srinivasan U, Mieyal PA, Mieyal JJ. pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. Biochemistry. 1997;36(11):3199-3206. doi:10.1021/bi962017t View Source
